Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a complex organic compound that features a triazine ring, a phenoxy group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: This step involves the reaction of the triazine intermediate with a phenoxy compound, often facilitated by a base or a catalyst.
Attachment of the Thienyl Group: The thienyl group is introduced via a coupling reaction, such as Suzuki–Miyaura coupling, which requires a palladium catalyst and a boronic acid derivative.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thienyl groups, facilitated by bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound may be utilized in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The triazine ring can participate in hydrogen bonding and π-π interactions, while the phenoxy and thienyl groups can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-furyl)-1,2,4-triazine-6-carboxylate: Similar structure but with a furyl group instead of a thienyl group.
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-pyridyl)-1,2,4-triazine-6-carboxylate: Contains a pyridyl group instead of a thienyl group.
Uniqueness
Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the thienyl group, which can impart distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 5-(2-methoxycarbonylphenoxy)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S/c1-3-25-18(23)14-16(19-15(21-20-14)13-9-6-10-27-13)26-12-8-5-4-7-11(12)17(22)24-2/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUUBVFNECLQTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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